Paliperidone-d4

Catalog No.
S1492076
CAS No.
1020719-55-4
M.F
C23H27FN4O3
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paliperidone-d4

CAS Number

1020719-55-4

Product Name

Paliperidone-d4

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2

InChI Key

PMXMIIMHBWHSKN-FJVJJXCISA-N

SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 9-Hydroxyrisperidone-d4; R 76477-d4; RO 76477-d4; Risperidone Imp. C (EP)-d4

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Internal Standard in Analytical Techniques

Paliperidone-d4, a deuterated form of paliperidone, serves as an internal standard in various analytical techniques employed in research studies investigating the presence and concentration of paliperidone in biological samples, primarily human plasma []. These techniques often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) [, ].

The inclusion of an internal standard like paliperidone-d4 enhances the accuracy and precision of these analytical methods. It compensates for variations that might occur during sample preparation, instrument performance, and analysis, ensuring reliable quantification of paliperidone in the samples [].

Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic primarily used to treat schizophrenia and schizoaffective disorder. This compound is notable for its inverse agonist activity at dopamine D2 and D3 receptors, with inhibitory constants (IC50) of 1 nM and 0.9 nM, respectively . The chemical formula for paliperidone-d4 is C23H27FN4O3, and it features a molecular weight of approximately 426.4839 g/mol .

  • Safety information on Paliperidone-d4 is limited due to its restricted use in research settings.
  • It's generally recommended to handle research chemicals with appropriate personal protective equipment (PPE) following common laboratory safety protocols [].
Similar to its parent compound, paliperidone. These reactions include:

  • Hydroxylation: Involves the addition of hydroxyl groups to the compound.
  • Dealkylation: Removal of alkyl groups from the molecule.
  • Dehydrogenation: The removal of hydrogen, typically resulting in a double bond formation.
  • Benzisoxazole scission: A breakdown of the benzisoxazole moiety present in the structure .

Paliperidone-d4 exhibits significant biological activity as an antipsychotic agent. Its mechanism of action involves modulation of neurotransmitter systems in the brain, particularly through antagonism at serotonin and dopamine receptors. This action helps alleviate symptoms associated with psychotic disorders. Additionally, its deuterated nature may influence pharmacokinetic properties, potentially enhancing metabolic stability and reducing side effects compared to non-deuterated forms .

The synthesis of paliperidone-d4 typically involves deuteration techniques applied to the standard synthetic pathway for paliperidone. Common methods include:

  • Deuterated solvents: Utilizing deuterated solvents during synthesis can introduce deuterium into specific positions on the molecule.
  • Catalytic hydrogenation: Employing deuterated hydrogen gas in catalytic reactions can selectively replace hydrogen atoms with deuterium .

The specific synthetic route often requires careful optimization to ensure high yields and purity.

Paliperidone-d4 serves several applications in both clinical and research settings:

  • Clinical Research: Used in pharmacokinetic studies to trace drug metabolism and distribution without interference from endogenous compounds.
  • Analytical Chemistry: Acts as an internal standard in mass spectrometry for quantifying paliperidone levels in biological samples .
  • Drug Development: Assists in understanding the pharmacological properties of deuterated drugs compared to their non-deuterated counterparts.

Interaction studies involving paliperidone-d4 focus on its binding affinity and efficacy relative to other antipsychotics. Research indicates that paliperidone-d4 retains similar pharmacological profiles as paliperidone while potentially exhibiting altered interaction dynamics due to its isotopic labeling. These studies are crucial for understanding how modifications can impact drug behavior in biological systems .

Paliperidone-d4 shares structural similarities with several other compounds within the class of atypical antipsychotics. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
PaliperidoneC23H27FN4O3Active metabolite of risperidone; strong D2/D3 antagonist
RisperidoneC23H27FN3O2Parent compound; has a different metabolic profile
AripiprazoleC23H27FN2O2Partial agonist at D2 receptors; different mechanism
LurasidoneC25H29N3O3SMulti-receptor activity; includes serotonin receptor modulation

Paliperidone-d4's isotopic labeling distinguishes it from these compounds, offering unique advantages in pharmacokinetic studies and drug development applications .

Deuterium Incorporation Strategies in Atypical Antipsychotic Analogues

Deuterium incorporation in paliperidone-d4 targets metabolically labile positions to enhance stability. Key strategies include:

  • Selective Bond Strengthening: Deuterium replaces hydrogen at β-carbon positions adjacent to nitrogen atoms, slowing oxidative metabolism mediated by cytochrome P450 enzymes.
  • Catalytic Deuteration: Use of Lewis acids (e.g., B(C₆F₅)₃) and Brønsted bases to facilitate enamine formation, enabling β-amino C–H bond deuteration with >95% efficiency.
  • Precision Placement: Site-specific deuteration at the ethyl chain linking the piperidine and pyrido-pyrimidinone moieties minimizes isotopic scrambling during synthesis.

Table 1: Deuterium Incorporation Strategies in Paliperidone-d4

StrategyTarget SiteMethodEfficiencySource
Catalytic N-Alkylationβ-CarbonsB(C₆F₅)₃ + Acetone-d₆>95%
Positional Isotopic LabelingEthyl ChainDeuterated Reactants100%
Metabolic Pathway InhibitionCYP2D6 SitesO-Dealkylation ResistanceN/A

Catalytic N-Alkylation Mechanisms for Isotopologue Synthesis

The synthesis of paliperidone-d4 involves catalytic N-alkylation to introduce deuterium at critical positions:

  • Enamine Formation: B(C₆F₅)₃ acts as a Lewis acid, deprotonating the β-amino C–H bond to form an enamine intermediate.
  • Deuterium Transfer: Acetone-d₆ donates deuterium to the enamine via a concerted mechanism, yielding β-deuterated amines.
  • Coupling Reactions: The deuterated intermediate undergoes alkylation with 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine to form the final product.

Mechanistic Pathway:
$$ \text{Paliperidone Intermediate} + \text{B(C₆F₅)₃} \rightarrow \text{Enamine} $$
$$ \text{Enamine} + \text{Acetone-d₆} \rightarrow \text{β-D Paliperidone-d4} $$

Industrial-Scale Purification Techniques for Deuterated Pharmaceutical Standards

Purification ensures isotopic purity and compliance with regulatory standards (e.g., USP/EP):

  • Esterification-Hydrolysis: Crude paliperidone-d4 is esterified with carboxylic acids (e.g., acetic acid), followed by hydrolysis to isolate the free base with >95% purity.
  • Chromatographic Separation:
    • HPLC: Reverse-phase columns with acetonitrile/water gradients achieve baseline resolution of impurities.
    • XRPD: Confirms crystalline purity and polymorphic form stability.
  • Recrystallization: From ether solvents (e.g., diethyl ether) to enhance optical purity.

Table 2: Purification Parameters for Paliperidone-d4

TechniqueSolvent SystemPurity AchievedCritical ParameterSource
Esterification-HydrolysisAcetic Acid, Water>95%pH Control (3.0)
HPLCAcetonitrile/Water>99%Gradient Elution
XRPDCuKα RadiationPolymorphic Purity2θ Scan Range (3°–40°)

Critical Analysis of Patent Literature on Deuterated Paliperidone Derivatives

Patents reveal evolving strategies for synthesizing deuterated paliperidone analogues:

  • WO2009074333A1: Introduces a two-step acylation-transformation process to add 9-hydroxy groups, enabling scalable production of paliperidone-d4.
  • EP2321311B1: Details oximation-deoximation-reduction sequences for regioselective deuteration at the pyrido-pyrimidinone core.
  • US8481729B2: Optimizes reaction conditions (e.g., temperature, solvent) to minimize racemization during N-alkylation.

Key Challenges:

  • Isotopic Scrambling: Maintaining deuterium at non-exchangeable positions during purification.
  • Regulatory Compliance: Demonstrating traceability to pharmacopeial standards (USP/EP).

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

430.23182588 g/mol

Monoisotopic Mass

430.23182588 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-15

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